molecular formula C18H19ClN2O3 B2757329 N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351616-45-9

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2757329
CAS No.: 1351616-45-9
M. Wt: 346.81
InChI Key: QFUXOTCHVKEKPV-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a hydroxy-phenylpropyl group, and an oxalamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-hydroxy-2-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 2-chlorobenzylamine by the reduction of 2-chlorobenzonitrile.

    Step 2: Preparation of 2-hydroxy-2-phenylpropylamine by the reduction of 2-hydroxy-2-phenylpropanenitrile.

    Step 3: Reaction of 2-chlorobenzylamine and 2-hydroxy-2-phenylpropylamine with oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)urea: Similar structure but with a urea moiety instead of oxalamide.

    N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)carbamate: Similar structure but with a carbamate moiety instead of oxalamide.

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is unique due to its oxalamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-18(24,14-8-3-2-4-9-14)12-21-17(23)16(22)20-11-13-7-5-6-10-15(13)19/h2-10,24H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXOTCHVKEKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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